Methyl 2-(2-hydroxyphenyl)acetate
Overview
Description
Methyl 2-(2-hydroxyphenyl)acetate: is an organic compound with the molecular formula C9H10O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2-hydroxyphenyl)acetate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products:
Oxidation: Formation of 2-hydroxyphenylacetic acid derivatives.
Reduction: Formation of 2-(2-hydroxyphenyl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 2-(2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 2-(2-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in inflammatory processes, leading to anti-inflammatory effects. The hydroxyl group and ester moiety play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Methyl 2-hydroxybenzoate:
Methyl 2-hydroxyphenylpropionate: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness: Methyl 2-(2-hydroxyphenyl)acetate is unique due to its specific ester and hydroxyl group arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .
Properties
IUPAC Name |
methyl 2-(2-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBSGGBDFJUSIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176989 | |
Record name | Methyl (2-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22446-37-3 | |
Record name | Methyl (2-hydroxyphenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22446-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2-hydroxyphenyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022446373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (2-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (2-hydroxyphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl 2-(2-hydroxyphenyl)acetate in agricultural chemistry?
A1: this compound is a crucial building block in synthesizing methoxy-acrylate fungicides []. These fungicides are essential for protecting crops from fungal diseases, ensuring agricultural productivity.
Q2: How is this compound obtained for this application?
A2: A five-step synthesis starting from this compound has been developed to produce (5,6-Dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime, a key intermediate in methoxy-acrylate fungicide synthesis []. This process involves hydroxyl protection, oxime formation, methylation, cyclization, and deprotection reactions. This optimized route achieves a 27.0% overall yield with high purity (98.5%), making it suitable for industrial production [].
Q3: Beyond its synthetic utility, has this compound been found in natural sources?
A3: Yes, this compound has been isolated from the plant endophytic fungus Fusarium sp. HJY2 []. This finding suggests a potential role for this compound in the fungus's biology and highlights the diversity of natural products with potential applications in various fields.
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